4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. The structure of this compound includes a benzamide core substituted with an ethyl(phenyl)sulfamoyl group and a methoxyphenyl group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide typically involves a multi-step process. One common method starts with the preparation of the sulfonamide intermediate. This can be achieved by reacting ethylamine with benzenesulfonyl chloride under basic conditions to form ethyl(phenyl)sulfonamide. The next step involves the acylation of this intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antifungal, and anti-inflammatory properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate’s access. This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence. The compound’s sulfonamide group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[methyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide
- 4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
- 4-[ethyl(phenyl)sulfamoyl]-N-(3-chlorophenyl)benzamide
Uniqueness
4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the phenyl ring enhances its solubility and may influence its interaction with biological targets. Additionally, the ethyl(phenyl)sulfamoyl group contributes to its overall stability and reactivity.
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-24(19-9-5-4-6-10-19)29(26,27)21-14-12-17(13-15-21)22(25)23-18-8-7-11-20(16-18)28-2/h4-16H,3H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAUKCORHIENKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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